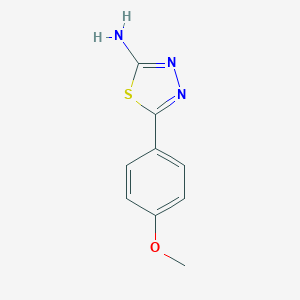

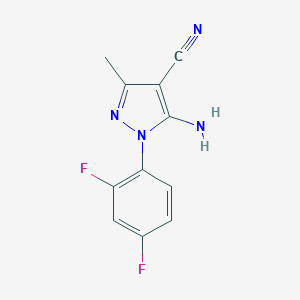

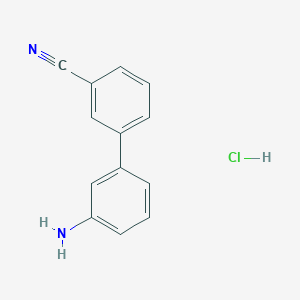

3'-Aminobiphenyl-3-carbonitrile hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multicomponent reactions and one-step conversions. For instance, 2-amino-N'-arylbenzamidines are converted into 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles using Appel salt and Hünig's base, yielding products in 53-81% yields . Another example is the synthesis of 3-amino-2,4-dicarbonitrile-5-methylbiphenyls through a three-component reaction involving aromatic aldehydes, malononitrile, and acetone, catalyzed by NaOMe under solvent-free conditions . These methods highlight the efficiency and environmental friendliness of the synthesis processes for compounds with similar structural features to 3'-Aminobiphenyl-3-carbonitrile hydrochloride.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile was determined, revealing coplanar arrangements of certain substituents and a significant dihedral angle between the two benzene rings . These structural analyses provide insights into the molecular conformations and potential reactivity of the compounds.

Chemical Reactions Analysis

The reactivity of these compounds under different conditions has been investigated. For instance, the behavior of 4-imino-3-phenyl-3,4-dihydroquinazoline-2-carbonitrile towards acid and base hydrolysis was studied . Additionally, the interaction of 2-amino-8-chloro-4-phenyl-5,11-dihydro-6H-pyrido[2,3-a]carbazole-3-carbonitrile with calf thymus DNA through intercalation was suggested, indicating potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their molecular structures and the nature of their substituents. Hydrogen bonding, as well as π-π and C-H···π interactions, play a role in the stabilization of the crystal structures, as observed in the case of 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile . These interactions could influence the solubility, stability, and overall reactivity of the compounds.

Applications De Recherche Scientifique

Antibacterial and Antitubercular Agents

Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine, synthesized through reactions involving similar compounds, exhibit significant antibacterial activity. This suggests the potential of 3'-Aminobiphenyl-3-carbonitrile hydrochloride derivatives in developing new antibacterial agents (Rostamizadeh et al., 2013). Furthermore, certain derivatives have shown promise as potent anti-tubercular agents, indicating their potential application in treating tuberculosis (Obu et al., 2021).

Corrosion Inhibition

Compounds with the carbonitrile group have been extensively studied for their corrosion inhibition properties. Derivatives similar to 3'-Aminobiphenyl-3-carbonitrile hydrochloride have been found to effectively inhibit corrosion of metals in acidic environments, making them valuable for industrial applications (Verma et al., 2015). These findings suggest the potential for derivatives of 3'-Aminobiphenyl-3-carbonitrile hydrochloride in developing new corrosion inhibitors.

Photovoltaic and Optical Applications

Research on pyranochromene derivatives demonstrates their structural and optical properties, making them suitable for application in photovoltaic devices and organic–inorganic photodiode fabrication (Zeyada et al., 2016). The ability of these compounds to absorb light and convert it into electrical energy suggests potential applications of 3'-Aminobiphenyl-3-carbonitrile hydrochloride derivatives in the development of new materials for solar energy conversion and electronic devices.

Antioxidant and Cytotoxic Activities

Some derivatives have been investigated for their DNA binding, antioxidant, and cytotoxic activities, indicating their potential use in biomedical research, particularly in cancer therapy and the development of new drugs with antioxidant properties (Farajzadeh Dehkordi et al., 2015).

Propriétés

IUPAC Name |

3-(3-aminophenyl)benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2.ClH/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(15)8-12;/h1-8H,15H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOUTQMBXQFWJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC=C2)N)C#N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-aminophenyl)benzonitrile Hydrochloride | |

CAS RN |

1049744-24-2 |

Source

|

| Record name | [1,1′-Biphenyl]-3-carbonitrile, 3′-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1049744-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,9bS)-4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B110990.png)